2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine
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Overview
Description
2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is an organic compound that belongs to the class of triazines It is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and a 2-ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine typically involves the reaction of 4-chlorobenzaldehyde with 4,6-dimethyl-1,3,5-triazine-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzaldehyde+4,6-dimethyl-1,3,5-triazine-2-amineBase, Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the triazine compound
Reduction: Reduced derivatives with modified ethenyl groups
Substitution: Substituted triazine derivatives with various functional groups
Scientific Research Applications
2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-Chlorophenyl)ethenyl]quinoline
- 2-[(E)-2-(4-Chlorophenyl)ethenyl]tetrazole
Uniqueness
2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is unique due to its specific triazine ring structure and the presence of both 4-chlorophenyl and ethenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for various applications that may not be achievable with similar compounds.
Properties
CAS No. |
918664-31-0 |
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Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C13H12ClN3/c1-9-15-10(2)17-13(16-9)8-5-11-3-6-12(14)7-4-11/h3-8H,1-2H3 |
InChI Key |
BLWJQWZPDOZERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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